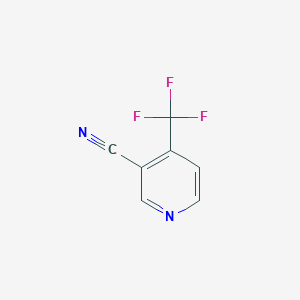

4-(Trifluoromethyl)nicotinonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2/c8-7(9,10)6-1-2-12-4-5(6)3-11/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHIRCRHQLUNYDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371569 | |

| Record name | 4-(trifluoromethyl)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13600-43-6 | |

| Record name | 4-(Trifluoromethyl)-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13600-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(trifluoromethyl)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethyl)pyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Trifluoromethyl)nicotinonitrile: A Core Scaffold in Modern Chemistry

This guide provides an in-depth exploration of 4-(Trifluoromethyl)nicotinonitrile, a pivotal fluorinated building block for researchers, medicinal chemists, and professionals in drug and agrochemical development. We will move beyond simple data recitation to dissect the causality behind its synthesis, reactivity, and application, offering field-proven insights into its strategic importance.

Introduction: The Strategic Value of a Fluorinated Pyridine

This compound (also known as 3-Cyano-4-(trifluoromethyl)pyridine) is a specialized heterocyclic intermediate whose value is rooted in the unique synergy between its pyridine core, nitrile functional group, and trifluoromethyl substituent. The incorporation of fluorine, and particularly the trifluoromethyl (-CF₃) group, into bioactive molecules is a well-established strategy in modern drug design.[1][2] This group often imparts desirable pharmacokinetic properties, including enhanced metabolic stability by blocking potential sites of oxidation, increased lipophilicity which can improve membrane permeability, and altered electronic properties that can lead to stronger binding affinity with biological targets.[3][4][5]

The pyridine scaffold itself is a ubiquitous motif in biologically active compounds.[1] When combined, the electron-withdrawing nature of both the nitrile and trifluoromethyl groups significantly influences the reactivity of the pyridine ring, making this compound a versatile precursor for a diverse array of more complex molecular architectures.[6][7] This guide will illuminate the pathways to synthesize this compound, exploit its reactivity, and leverage its unique characteristics in applied research.

Core Compound Properties

| Property | Value | Reference(s) |

| CAS Number | 13600-43-6 | [8] |

| Molecular Formula | C₇H₃F₃N₂ | [9] |

| Molecular Weight | 172.11 g/mol | [9] |

| Physical Form | Yellow Liquid | |

| Boiling Point | 236.9 °C at 760 mmHg | [10] |

| IUPAC Name | This compound |

Synthesis Strategies: A Tale of Two Pathways

The efficient synthesis of this compound is critical for its application. Two primary routes are prevalent, each with distinct advantages and mechanistic underpinnings. The choice between them often depends on starting material availability, scalability, and desired purity profile.

Pathway A: Catalytic Dehalogenation

This "top-down" approach begins with a more complex, halogenated pyridine and selectively removes the halogen atoms. It is often favored for its high yield and purity when the chlorinated precursor is accessible.

Causality Behind the Method: The core principle is the selective hydrogenolysis of C-Cl bonds over the reduction of the nitrile or the pyridine ring. The choice of a bimetallic Nickel-Iron catalyst on a carbon support (Ni-Fe/C) is deliberate; it provides high activity for dehalogenation under mild conditions (30 °C, atmospheric pressure), which prevents over-reduction.[11] Pyridine is added not as a reactant, but as a base to neutralize the HCl formed during the reaction, preventing catalyst poisoning and unwanted side reactions.

Caption: Workflow for Synthesis via Catalytic Dehalogenation.

-

Vessel Preparation: Charge a 250 mL four-necked flask equipped with a magnetic stirrer, gas inlet, and thermometer with 2,6-dichloro-3-cyano-4-trifluoromethylpyridine (25g).

-

Reagent Addition: Add ethanol (100g) as the solvent, followed by pyridine (21g) to act as an acid scavenger. Finally, add the Ni-Fe/C bimetallic catalyst (0.75g).

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas at atmospheric pressure. Maintain the temperature at 30°C with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress over 4 hours (e.g., by TLC or GC-MS) until the starting material is consumed.

-

Catalyst Removal: Once complete, filter the reaction mixture through a Büchner funnel to recover the catalyst for potential reuse.

-

Workup and Isolation: Heat the filtrate to 95-100°C to distill off the ethanol and pyridine. Extract the residue with toluene, and then remove the toluene under reduced pressure to yield the final product, 3-Cyano-4-trifluoromethylpyridine.[11] A reported yield for this process is 98.5%.[11]

Pathway B: Cyclocondensation Reaction

This "bottom-up" approach constructs the pyridine ring from acyclic precursors. It is a powerful method that offers flexibility in accessing diverse pyridine derivatives.

Causality Behind the Method: This is a classic ring-forming condensation reaction. 4-Ethoxy-1,1,1-trifluoro-3-en-2-one provides the C2, C3, C4, and CF₃ components of the ring, while 3-aminoacrylonitrile provides the N1, C6, C5, and nitrile components. The reaction is base-catalyzed (using sodium methoxide), which facilitates the crucial intramolecular cyclization and subsequent dehydration steps to form the aromatic pyridine ring.[12] Methanol is an excellent solvent as it readily dissolves the reactants and the sodium methoxide catalyst.

Caption: Workflow for Synthesis via Cyclocondensation.

-

Initial Reaction: In a suitable reaction vessel, combine 4-ethoxy-1,1,1-trifluoro-3-en-2-one (168.1g) and 3-aminoacrylonitrile (68.1g) in methanol (300 mL).[12]

-

Heating: Stir the mixture and heat to reflux for 3 hours.

-

Base Addition: After the initial reflux, carefully add a methanol solution of sodium methoxide (59.4g) dropwise to the reaction mixture.

-

Final Reflux: Continue to reflux the reaction for an additional 5 hours.

-

Isolation: After cooling, recover the solvent (methanol) via distillation. This will typically result in the precipitation of a white solid.

-

Purification: Wash the resulting solid with water and dry it to obtain 4-trifluoromethyl nicotinonitrile.[12] Reported yields for this method are high, in the range of 90-97%.[12]

Chemical Reactivity and Strategic Transformations

The synthetic utility of this compound lies in the distinct reactivity of its functional groups. Understanding these transformations is key to its use as a versatile building block.

The electron-withdrawing properties of the -CF₃ and -CN groups make the pyridine ring electron-deficient. This deactivates the ring toward electrophilic aromatic substitution but highly activates it for nucleophilic aromatic substitution (SNAr), especially if a leaving group is present at the 2- or 6-positions (as seen in the precursor for Pathway A). However, the two most synthetically valuable transformations involve the nitrile group.

Caption: Primary transformations of the nitrile group.

Protocol: Hydrolysis to 4-(Trifluoromethyl)nicotinic Acid

This transformation is arguably the most important, as 4-(Trifluoromethyl)nicotinic acid is a critical intermediate for pharmaceuticals and agrochemicals like flonicamid.[13][14]

Causality Behind the Method: Strong alkaline conditions (sodium hydroxide) and heat are used to drive the complete hydrolysis of the robust nitrile group, first to the intermediate amide and then to the carboxylate salt. The reaction is typically homogenous once the solid dissolves.[15] A final acidification step is required to protonate the carboxylate salt, causing the less soluble carboxylic acid to precipitate, which provides a simple and effective method of isolation.

-

Reaction Setup: In a 1000 mL reaction vessel, prepare a solution of sodium hydroxide (150g) in water (500 mL).[15]

-

Reactant Addition: While stirring, add this compound (172.1g).

-

Heating: Heat the mixture to 100°C with continued stirring. The solid will dissolve, forming a light yellow solution. Maintain this temperature to drive the hydrolysis.[15]

-

Precipitation: After the reaction is complete (typically monitored by TLC or LCMS), stop stirring and cool the solution. Carefully adjust the pH to be acidic (pH < 1) using concentrated hydrochloric acid. A white solid will precipitate.

-

Isolation: Collect the white solid (4-trifluoromethylnicotinic acid) by filtration, wash with cold water, and dry. This process has a reported yield of 98.3%.[15]

Applications in Drug Discovery and Agrochemicals

The structural motifs derived from this compound are prevalent in numerous high-value applications.

Agrochemicals: The Flonicamid Case Study

4-(Trifluoromethyl)nicotinic acid, derived directly from the hydrolysis of this compound, is the key building block for the insecticide flonicamid.[13][14] Flonicamid is a selective insecticide that acts as a feeding blocker in aphids and other sucking insects. The trifluoromethylpyridine core is essential for its bioactivity.

Pharmaceuticals: A Scaffold for Bioactive Molecules

The trifluoromethyl-nicotinonitrile framework is a valuable starting point for a range of potential therapeutics. The -CF₃ group enhances metabolic stability and binding affinity, properties that are highly sought after in drug candidates.[3][10] Its derivatives have been investigated for a variety of therapeutic areas:

-

Nicotinic Receptor Modulators: The pyridine core mimics the natural ligand for nicotinic acetylcholine receptors (nAChRs), making derivatives valuable probes and potential therapeutics for neurological disorders.[10]

-

Antitumor Agents: Novel monoindolyl- and bisindolyl-4-trifluoromethylpyridines have been synthesized from related precursors and are being explored for their antitumor activities.[3]

-

Anti-inflammatory and Antiviral Drugs: The pyridine scaffold is a common feature in many biologically active molecules, and the strategic placement of the trifluoromethyl group can fine-tune these activities.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. jelsciences.com [jelsciences.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. 2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile | 1319804-30-2 | Benchchem [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. scbt.com [scbt.com]

- 9. This compound | 13600-43-6 [chemicalbook.com]

- 10. This compound [myskinrecipes.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 13. nbinno.com [nbinno.com]

- 14. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]

- 15. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to 4-(Trifluoromethyl)nicotinonitrile (CAS 13600-43-6): Properties, Synthesis, and Applications

Abstract

4-(Trifluoromethyl)nicotinonitrile, identified by CAS Number 13600-43-6, is a pivotal fluorinated heterocyclic compound that serves as a high-value intermediate in the synthesis of complex organic molecules.[1] Its unique structure, featuring a pyridine ring substituted with a nitrile group and a strongly electron-withdrawing trifluoromethyl group, imparts desirable physicochemical properties that are leveraged in the development of advanced agrochemicals and pharmaceuticals.[2][3] The trifluoromethyl moiety is particularly crucial, often enhancing the metabolic stability, lipophilicity, and binding affinity of target bioactive molecules.[4][5] This guide provides an in-depth analysis of its chemical and physical properties, detailed synthesis protocols, key reactive characteristics, and significant applications, offering a critical resource for researchers and professionals in chemical synthesis and drug development.

Physicochemical and Spectroscopic Profile

This compound is a compound whose physical state can vary depending on purity, sometimes appearing as a yellow liquid or a low-melting white solid.[1][6] The molecule's character is defined by the interplay between the aromatic pyridine core, the nucleophilic nitrile nitrogen, and the potent inductive effect of the trifluoromethyl group.

Core Properties

A summary of the essential physicochemical properties of this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 13600-43-6 | [6][7][8] |

| Molecular Formula | C₇H₃F₃N₂ | [2][7][9] |

| Molecular Weight | 172.11 g/mol | [2][7][9] |

| IUPAC Name | 4-(Trifluoromethyl)pyridine-3-carbonitrile | [6][10] |

| Synonyms | 3-Cyano-4-(trifluoromethyl)pyridine | [8][10][11] |

| Appearance | Yellow Liquid / White Powder | [1][6] |

| Boiling Point | 236.9 °C @ 760 mmHg; 75-77 °C @ 15 mmHg | [2][10][12] |

| Density | 1.4 ± 0.1 g/cm³ | [12] |

| Flash Point | 97.1 ± 25.9 °C | [12] |

| Purity (Typical) | ≥95% | [6][11][13] |

Spectroscopic Data

Structural elucidation and purity assessment rely on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum provides clear signals for the three aromatic protons on the pyridine ring. A representative spectrum shows the following peaks: ¹H-NMR (200 MHz, CD₃OD) δ (ppm): 9.11 (s, 1H), 9.03 (d, J=5.1 Hz, 1H), 7.72 (d, J=5.1 Hz, 1H).[9] The singlet at 9.11 ppm corresponds to the proton at the C2 position, adjacent to the nitrogen, while the doublets represent the coupled protons at the C5 and C6 positions.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a sharp, strong absorption band characteristic of the nitrile (C≡N) stretch, typically in the range of 2220-2240 cm⁻¹. Vibrations corresponding to C-F bonds of the trifluoromethyl group will appear as strong absorptions in the 1100-1300 cm⁻¹ region.

-

Mass Spectrometry (MS): Mass spectral analysis will show a molecular ion peak [M]⁺ corresponding to its molecular weight of 172.11.

Synthesis and Manufacturing

The efficient synthesis of this compound is critical for its commercial viability as an intermediate. Several synthetic routes have been developed, with cyclization reactions being among the most effective for industrial-scale production.[14]

Protocol 2.1: Synthesis via Cyclization

This method constructs the pyridine ring from acyclic precursors, offering high yields.[14] It proceeds by reacting an enone with 3-aminoacrylonitrile, followed by base-catalyzed cyclization.

Causality: The reaction is initiated by the condensation of the amine with the enone. The subsequent addition of a strong base, such as sodium methoxide, is crucial. The base deprotonates the intermediate, facilitating an intramolecular cyclization. The final step involves the elimination of water and methanol to achieve the stable aromatic pyridine ring. The reflux conditions provide the necessary activation energy for these transformations.

Step-by-Step Protocol:

-

Charging the Reactor: To a 1000 mL four-necked reaction flask equipped with a stirrer, reflux condenser, and thermometer, add 168.1 g of 4-ethoxy-1,1,1-trifluoro-3-en-2-one, 68.1 g of 3-aminoacrylonitrile, and 300 mL of methanol.[14]

-

Initial Reflux: Stir the mixture uniformly and increase the temperature to initiate reflux. Maintain the reflux for 3 hours.[14]

-

Base Addition: After the initial reflux period, carefully add 59.4 g of a sodium methoxide solution in methanol dropwise to the reaction mixture.[14]

-

Final Reflux: Continue to reflux the reaction for an additional 5 hours to ensure complete cyclization and aromatization.[14]

-

Workup and Isolation: After cooling, recover the solvent (methanol) via distillation. The resulting white solid is collected, washed thoroughly, and dried to yield this compound. This process has reported yields as high as 90.6%.[14]

-

Validation: The identity and purity of the product should be confirmed using the spectroscopic methods outlined in Section 1.2 and chromatographic techniques like HPLC.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by its two functional groups. The trifluoromethyl group acts as a powerful electron-withdrawing substituent, increasing the electrophilicity of the pyridine ring. The nitrile group is a versatile functional handle that can be transformed into other key groups.

Hydrolysis to 4-(Trifluoromethyl)nicotinic Acid

The most significant reaction of this compound is the hydrolysis of the nitrile group to a carboxylic acid. This transformation yields 4-(Trifluoromethyl)nicotinic acid (CAS 158063-66-2), a critical intermediate for pharmaceuticals and agrochemicals.[3][14][15]

Causality: The hydrolysis is typically performed under strong basic conditions (e.g., using sodium hydroxide). The hydroxide ion attacks the electrophilic carbon of the nitrile, initiating a series of steps that first form an amide intermediate, which is then further hydrolyzed to the carboxylate salt under the harsh conditions. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product. High temperature is required to drive both stages of the hydrolysis to completion.

Step-by-Step Protocol:

-

Prepare Base Solution: In a 1000 mL reaction flask, dissolve 150 g of sodium hydroxide in 500 mL of water with stirring.[15]

-

Add Starting Material: To the stirred solution, add 172.1 g of this compound.[15]

-

Reaction: Heat the mixture to 100 °C with continuous stirring. The solid will dissolve, forming a clear, light-yellow solution as the hydrolysis proceeds.[15]

-

Acidification: Once the reaction is complete (monitored by TLC or LC-MS), stop stirring and cool the solution. Carefully adjust the pH to be acidic (pH < 1) by adding hydrochloric acid. A white solid will precipitate.[14][15]

-

Isolation: Collect the white solid by filtration, wash it with water, and dry to obtain 4-(Trifluoromethyl)nicotinic acid. Yields for this step are reported to be as high as 98.3%.[15]

Caption: Key hydrolysis reaction of this compound.

Applications in Research and Development

This compound is not typically an end-product but rather a crucial building block for creating more complex, high-value molecules.

Agrochemicals

The primary industrial application of this compound is in the production of the insecticide Flonicamid .[14][16] Flonicamid is a selective aphicide that acts as a feeding blocker. The synthesis of Flonicamid relies on 4-(Trifluoromethyl)nicotinic acid, which is directly produced from this compound via the hydrolysis reaction described previously.[16] The presence of the trifluoromethyl group in the final Flonicamid structure is critical to its insecticidal activity and stability.

Pharmaceutical Drug Discovery

In medicinal chemistry, the introduction of fluorine atoms into drug candidates is a widely used strategy to enhance pharmacological properties.[5][17] The trifluoromethyl group can improve:

-

Metabolic Stability: The C-F bond is very strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes.[4]

-

Lipophilicity: The -CF₃ group increases the molecule's lipophilicity, which can improve its ability to cross biological membranes.[2]

-

Binding Affinity: The group can alter the electronic profile of the molecule, potentially leading to stronger interactions with biological targets like enzymes or receptors.[2]

This compound provides a ready-made scaffold containing both the beneficial -CF₃ group and a versatile pyridine ring, making it an attractive starting point for synthesizing novel therapeutic agents.[2][4] The 4-(trifluoromethyl)pyridine motif is found in various biologically active compounds, including those investigated for anti-inflammatory and anti-tumor activities.[4][17]

Caption: Role of the core structure in creating bioactive molecules.

Safety, Handling, and Storage

Due to its potential hazards, this compound must be handled with appropriate care in a laboratory or industrial setting.

Hazard Identification

The compound is classified with the following GHS hazard statements:

Recommended Precautions and Storage

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[7][19] Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing.[19][20]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[7][19][21]

-

First Aid: In case of contact, wash skin with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if you feel unwell.[7][21]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][19] Keep away from light and incompatible materials such as strong oxidizing agents.[2][18]

Conclusion

This compound is a quintessential example of a modern chemical building block whose value is derived from its specific combination of functional groups. Its straightforward synthesis and, most importantly, its facile conversion to 4-(Trifluoromethyl)nicotinic acid make it an indispensable intermediate in the agrochemical industry. For pharmaceutical researchers, it represents a versatile platform for introducing the advantageous trifluoromethyl group into novel heterocyclic scaffolds. A thorough understanding of its properties, synthesis, and reactivity is essential for any scientist working to leverage this potent intermediate in creating next-generation chemical products.

References

- 1. This compound cas 13600-43-6 [minglangchem.com]

- 2. This compound [myskinrecipes.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. jelsciences.com [jelsciences.com]

- 6. 4-Trifluoromethyl-nicotinonitrile [sigmaaldrich.com]

- 7. Page loading... [guidechem.com]

- 8. scbt.com [scbt.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. chemwhat.com [chemwhat.com]

- 11. This compound | 13600-43-6 [sigmaaldrich.com]

- 12. This compound | CAS: 13600-43-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 13. This compound, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 15. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 16. nbinno.com [nbinno.com]

- 17. mdpi.com [mdpi.com]

- 18. fishersci.com [fishersci.com]

- 19. synquestlabs.com [synquestlabs.com]

- 20. static.cymitquimica.com [static.cymitquimica.com]

- 21. acrospharma.co.kr [acrospharma.co.kr]

3-Cyano-4-(trifluoromethyl)pyridine chemical structure.

An In-Depth Technical Guide to 3-Cyano-4-(trifluoromethyl)pyridine

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern medicinal and agricultural chemistry, fluorinated heterocyclic compounds have become indispensable scaffolds for the development of novel, high-efficacy molecules. Among these, 3-Cyano-4-(trifluoromethyl)pyridine stands out as a pivotal building block. The strategic placement of a strongly electron-withdrawing trifluoromethyl (-CF3) group and a versatile cyano (-CN) group on the pyridine core creates a unique electronic and steric profile. This guide provides an in-depth analysis of its chemical structure, properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development.

The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins.[1][2] The pyridine ring itself is a privileged heterocycle, prevalent in numerous biologically active compounds, where it often engages in crucial binding interactions.[3][4] The combination of these features makes 3-Cyano-4-(trifluoromethyl)pyridine and its derivatives highly valuable intermediates for creating sophisticated molecules with potential therapeutic or agrochemical applications.[3][4][5]

Physicochemical and Structural Properties

3-Cyano-4-(trifluoromethyl)pyridine, also known as 4-(trifluoromethyl)nicotinonitrile, is a solid organic compound characterized by the following identifiers and properties.

Table 1: Core Compound Identification and Properties

| Property | Value | Source |

| CAS Number | 13600-43-6 | [6][7] |

| Molecular Formula | C₇H₃F₃N₂ | [6][7] |

| Molecular Weight | 172.11 g/mol | [6] |

| Accurate Mass | 172.0248 g/mol | [6] |

| Appearance | Off-white to light brown solid | [8] |

| SMILES | FC(F)(F)C1=C(C#N)C=NC=C1 | [6] |

| InChI | InChI=1S/C7H3F3N2/c8-7(9,10)6-1-2-12-4-5(6)3-11/h1-2,4H | [6] |

The structure consists of a pyridine ring substituted at the 3-position with a cyano group and at the 4-position with a trifluoromethyl group. The powerful electron-withdrawing nature of both substituents significantly influences the reactivity of the pyridine ring, making it susceptible to certain nucleophilic reactions.

Synthesis and Reactivity Profile

Synthetic Methodologies

The synthesis of trifluoromethylpyridines (TFMPs) can be broadly approached through two primary strategies:

-

Modification of Pre-existing Rings: A common industrial method involves the chlorination and subsequent fluorination of picoline (methylpyridine) precursors.[3] This process allows for the introduction of the trifluoromethyl group onto a pre-formed pyridine ring.

-

Ring Construction (Cyclocondensation): This "bottom-up" approach involves building the pyridine ring from smaller, acyclic precursors, at least one of which already contains a trifluoromethyl group.[3] For example, trifluoromethyl-β-dicarbonyl compounds are versatile building blocks that can react with reagents like cyanoacetamide or cyanothioacetamide to form substituted cyanopyridinone or pyridinethione rings.[9][10]

A generalized workflow for a cyclocondensation synthesis is depicted below.

Caption: Generalized cyclocondensation workflow for synthesizing TFMP derivatives.

Chemical Reactivity

The reactivity of 3-Cyano-4-(trifluoromethyl)pyridine is governed by its functional groups:

-

Pyridine Ring: The electron-deficient nature of the ring, exacerbated by the -CF₃ and -CN groups, makes it a substrate for nucleophilic aromatic substitution, particularly if a good leaving group (like a halogen) is present at the 2- or 6-positions. Dihalogenated derivatives, such as 3-Cyano-2,6-dichloro-4-(trifluoromethyl)pyridine, are versatile intermediates for this reason.[5]

-

Cyano Group: The nitrile functionality is a versatile chemical handle. It can undergo:

-

Trifluoromethyl Group: The C-F bonds are exceptionally strong, making the -CF₃ group generally stable under many reaction conditions. Its primary role is electronic, withdrawing electron density from the ring and enhancing the molecule's lipophilicity and metabolic stability.

Applications in Drug Discovery and Agrochemicals

3-Cyano-4-(trifluoromethyl)pyridine serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.

-

Pharmaceutical Development: The trifluoromethylpyridine scaffold is a key component in many modern pharmaceuticals. Its derivatives have been investigated for use as anticancer agents, with studies showing they can inhibit specific kinases involved in tumor proliferation.[1] The unique properties imparted by the trifluoromethyl group can lead to improved pharmacokinetic profiles and better therapeutic outcomes.[1]

-

Agrochemical Synthesis: This compound is a building block for advanced agrochemicals, including herbicides and fungicides.[3][5] For instance, derivatives like Pyroxsulam, an herbicide, and Fluopicolide, a fungicide, contain a trifluoromethylpyridine core, which is critical to their mode of action and efficacy.[3] The stability and electronic nature of the scaffold contribute to the potency and selectivity of these agricultural products.

Spectroscopic Characterization Profile

The structure of 3-Cyano-4-(trifluoromethyl)pyridine and its derivatives can be unambiguously confirmed using standard spectroscopic techniques.

Table 2: Expected Spectroscopic Signatures

| Technique | Characteristic Features |

| FT-IR | Strong, sharp absorption band for C≡N (cyano) stretching (~2230-2250 cm⁻¹).[11][12] Strong absorptions for C-F bonds in the -CF₃ group (~1100-1350 cm⁻¹).[11] Aromatic C=C and C=N stretching bands for the pyridine ring (~1400-1600 cm⁻¹). |

| ¹H NMR | Three distinct signals in the aromatic region (typically δ 7.5-9.0 ppm) corresponding to the protons at the C2, C5, and C6 positions of the pyridine ring, showing characteristic coupling patterns. |

| ¹³C NMR | A signal for the cyano carbon (~115-120 ppm). A quartet for the trifluoromethyl carbon due to coupling with fluorine atoms. Distinct signals for the six carbons of the substituted pyridine ring. |

| ¹⁹F NMR | A singlet in the region characteristic for a -CF₃ group attached to an aromatic ring. |

| Mass Spec. | A molecular ion peak (M⁺) corresponding to the compound's molecular weight (e.g., m/z = 172.11 for the parent compound).[10] |

Safety and Handling

Based on safety data sheets for this compound and structurally similar chemicals, 3-Cyano-4-(trifluoromethyl)pyridine should be handled with appropriate care in a laboratory setting.

-

Hazards: The compound is generally classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[13] Some related compounds are listed as toxic if swallowed, in contact with skin, or if inhaled.[14]

-

Precautionary Measures:

-

Use only in a well-ventilated area, such as a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including impervious gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry, well-ventilated place.[15]

-

Representative Experimental Protocol

The following protocol is an example of a synthetic procedure used to create a related 3-cyano-4-(trifluoromethyl)pyridine derivative, illustrating the practical application of the cyclocondensation strategy.

Synthesis of 4-(Trifluoromethyl)-6-(thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile [10]

-

Reagent Preparation:

-

Prepare equimolar amounts of 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione and 2-cyanothioacetamide.

-

-

Reaction Setup:

-

In a mortar, combine the two solid reagents.

-

-

Solvent-Free Grinding:

-

Grind the mixture vigorously with a pestle at room temperature (25 °C) under solvent-free conditions. The reaction progress can be monitored by TLC (Thin Layer Chromatography). This green chemistry approach often leads to short reaction times and excellent yields.

-

-

Work-up and Isolation:

-

Upon reaction completion, the resulting solid product is typically purified without extensive work-up.

-

Recrystallization from a suitable solvent (e.g., ethanol) can be performed to obtain the pure product.

-

-

Characterization:

-

Confirm the structure of the resulting pyridinethione derivative using FT-IR, NMR (¹H, ¹³C), and Mass Spectrometry to verify the formation of the heterocyclic ring and the presence of all expected functional groups.

-

This protocol highlights a simple, efficient, and environmentally benign method for synthesizing complex pyridine systems from trifluoromethyl-containing building blocks.[10]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 5. chemimpex.com [chemimpex.com]

- 6. Buy Online CAS Number 13600-43-6 - TRC - 3-Cyano-4-(trifluoromethyl)pyridine | LGC Standards [lgcstandards.com]

- 7. 3-CYANO-4-(TRIFLUOROMETHYL)PYRIDINE [allbiopharm.com]

- 8. 3-CYANO-2,6-DIHYDROXY-4-(TRIFLUOROMETHYL)PYRIDINE | 3335-46-4 [amp.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. angenechemical.com [angenechemical.com]

- 14. 2-Cyano-6-(trifluoromethyl)pyridine | C7H3F3N2 | CID 21696618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. assets.thermofisher.com [assets.thermofisher.com]

The Rising Profile of Fluorinated Nicotinonitriles: A Technical Guide to Their Biological Potential

Introduction: The Strategic Synergy of Fluorine and the Nicotinonitrile Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a well-established strategy to enhance pharmacological profiles.[1] The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3][4] When combined with the versatile nicotinonitrile (3-cyanopyridine) core, a privileged scaffold known for its diverse biological activities, a powerful platform for the discovery of novel therapeutic agents emerges.[5] This technical guide provides an in-depth exploration of the burgeoning field of fluorinated nicotinonitriles, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, biological activities, and the experimental methodologies used to unlock their therapeutic potential.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Fluorinated nicotinonitriles have demonstrated significant promise in this arena, exhibiting potent activity against a range of bacterial and fungal pathogens.[6][7]

Antibacterial Activity: Targeting Essential Bacterial Enzymes

Several studies have highlighted the antibacterial potential of fluorinated nicotinonitriles and their fused derivatives.[6][7] A notable mechanism of action is the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication, transcription, and repair.[6][8] For instance, certain pyrido[2,3-d]pyrimidine derivatives of nicotinonitrile have shown potent inhibitory activity against both DNA gyrase A and B subunits.[6][7] One particular compound, referred to as compound 14 in a key study, exhibited an IC50 value of 0.31 μM against DNA gyrase A, which is 1.66-fold more active than the standard drug ciprofloxacin (IC50 = 0.50 μM).[6][7][8] The same compound was a remarkably potent inhibitor of DNA gyrase B, with an IC50 of 0.04 μM, making it 44.3 times more potent than novobiocin (IC50 = 1.77 μM).[6][7][8]

Molecular docking studies have provided insights into the binding interactions of these compounds within the ATP-binding pocket of DNA gyrase B, paving the way for structure-based drug design.[6][8]

Antifungal Activity: Disrupting Fungal Cell Membrane Integrity

Fluorinated nicotinonitriles have also emerged as powerful antifungal agents.[6][8] Several compounds have displayed outstanding activity against various fungal species, including Candida albicans, Aspergillus niger, and Rhizopus species, with Minimum Inhibitory Concentration (MIC) values as low as 1.95 μg/ml.[6][7][8] The primary mechanism of antifungal action for many of these compounds is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[6][7] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to membrane disruption and fungal cell death.[6]

Anticancer Activity: A Multifaceted Approach to Tumor Inhibition

The nicotinonitrile scaffold is a common feature in a number of anticancer agents, and the addition of fluorine can further enhance their efficacy.[9][10][11] Fluorinated nicotinonitrile derivatives have demonstrated cytotoxic activity against various cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancer cells.[10][12]

The mechanisms underlying their anticancer effects are diverse and can include:

-

Enzyme Inhibition: Similar to their antimicrobial counterparts, some fluorinated nicotinonitriles act as enzyme inhibitors in cancer cells. For example, they can inhibit urokinase plasminogen activator (uPA), an enzyme overexpressed in many cancers and involved in tumor invasion and metastasis.[10]

-

Induction of Apoptosis: Some compounds have been shown to induce programmed cell death (apoptosis) in cancer cells.[13]

-

Kinase Inhibition: The inhibition of protein kinases, which are often dysregulated in cancer, is another potential mechanism of action.[14]

Notably, certain N-nicotinonitrile derivatives have exhibited promising anticancer activity comparable to the standard chemotherapeutic drug doxorubicin.[10] Furthermore, many of these compounds have shown high selectivity for tumor cells over normal cells, suggesting a favorable therapeutic window.[12]

Experimental Protocols: A Guide to Assessing Biological Activity

The evaluation of the biological potential of fluorinated nicotinonitriles relies on a series of well-established in vitro assays.

General Synthesis Approach

The synthesis of fluorinated nicotinonitriles often involves multi-step reactions. A common starting point is the appropriate fluorinated precursor, followed by the construction of the pyridine ring to yield the nicotinic acid or nicotinonitrile derivative.[15] The "click reaction," a type of [2+3] cycloaddition, is also utilized in the synthesis of more complex derivatives, such as those containing 1,2,3-triazole linkages.[5]

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Protocol: Broth Microdilution Method

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DNA Gyrase Inhibition Assay

Objective: To measure the inhibitory effect of a compound on the supercoiling activity of DNA gyrase.

Protocol: Gel-Based Supercoiling Assay

-

Reaction Mixture: A reaction mixture is prepared containing relaxed plasmid DNA, DNA gyrase enzyme, ATP, and the test compound at various concentrations.

-

Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 1 hour).

-

Termination of Reaction: The reaction is stopped by the addition of a stop solution (e.g., containing SDS and proteinase K).

-

Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis to separate the supercoiled and relaxed DNA forms.

-

Visualization and Quantification: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). The intensity of the supercoiled DNA band is quantified to determine the extent of inhibition.

In Vitro Cytotoxicity Assay

Objective: To assess the cytotoxic effect of a compound on cancer cell lines and determine its IC50 (the concentration that inhibits 50% of cell growth).[16]

Protocol: MTT Assay [16]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.[16]

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).[16]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[16]

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[16]

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated for each concentration, and the IC50 value is determined by plotting a dose-response curve.

Data Presentation and Visualization

Table 1: Antimicrobial Activity of Selected Fluorinated Nicotinonitrile Derivatives

| Compound/Derivative | Target Organism | Activity Metric | Value | Reference(s) |

| Compound 7 | Candida albicans | MIC | 1.95 µg/ml | [6][7][8] |

| Compound 9 | Candida albicans | MIC | 1.95 µg/ml | [6][8] |

| Compound 11 | Rhizopus sp. | MIC | 1.95 µg/ml | [6][7][8] |

| Compound 14 | Aspergillus niger | MIC | 1.95 µg/ml | [6][7][8] |

| Compound 14 | Candida albicans | MIC | 1.95 µg/ml | [6][7][8] |

| Pyrido[2,3-d]pyrimidine 12 | Gram-negative bacteria | - | Moderate Activity | [6][7][8] |

| Pyrido[2,3-d]pyrimidine 14 | Gram-negative bacteria | - | Moderate Activity | [6][7][8] |

| Pyrido[2,3-d]pyrimidine 16 | Gram-negative bacteria | - | Moderate Activity | [6][7][8] |

Table 2: Enzyme Inhibitory Activity of a Key Fluorinated Nicotinonitrile Derivative (Compound 14)

| Enzyme | Activity Metric | Value (µM) | Comparison | Reference(s) |

| DNA Gyrase A | IC50 | 0.31 | 1.66-fold > Ciprofloxacin (0.50 µM) | [6][7][8] |

| DNA Gyrase B | IC50 | 0.04 | 44.3-fold > Novobiocin (1.77 µM) | [6][7][8] |

| 14α-demethylase | - | - | 0.78% of Fluconazole activity | [6][7][8] |

Table 3: Anticancer Activity of Selected N-Nicotinonitrile Derivatives

| Compound | Cell Line | Activity Metric | Value | Comparison | Reference(s) |

| Compound 11 | MCF-7, HepG2 | - | Promising | Comparable to Doxorubicin | [10] |

| Compound 12 | MCF-7, HepG2 | - | Promising | Comparable to Doxorubicin | [10] |

| Compound 2d | HeLa, DU145, HepG2, MDA-MB-231, MCF7 | IC50 | < 20 µM | - | [12] |

| Compound 3e | HeLa, DU145, HepG2, MDA-MB-231, MCF7 | IC50 | < 20 µM | - | [12] |

Visualizing the Science: Diagrams and Workflows

Caption: High-level experimental workflow for the discovery and evaluation of fluorinated nicotinonitriles.

Caption: Simplified mechanisms of action for the antimicrobial activity of fluorinated nicotinonitriles.

Future Directions and Conclusion

The exploration of fluorinated nicotinonitriles as potential therapeutic agents is a rapidly advancing field. The promising antimicrobial and anticancer activities, coupled with favorable safety profiles observed in some cases, underscore their potential for further development.[6] Future research should focus on:

-

Lead Optimization: Structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogs.

-

In Vivo Studies: Evaluation of the efficacy and pharmacokinetic properties of lead compounds in animal models.

-

Expanded Target Identification: Investigating the inhibitory potential of these compounds against a broader range of therapeutic targets.

References

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Development of fluorinated nicotinonitriles and fused candidates as antimicrobial, antibiofilm, and enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

A Comprehensive Guide to the Synthesis of 4-(Trifluoromethyl)nicotinonitrile: A Senior Application Scientist's Perspective

Introduction

4-(Trifluoromethyl)nicotinonitrile, a key building block in the synthesis of various pharmaceuticals and agrochemicals, has garnered significant attention in the field of organic chemistry. Its unique electronic properties, imparted by the electron-withdrawing trifluoromethyl and cyano groups on the pyridine ring, make it a valuable intermediate for the development of novel bioactive molecules.[1] This technical guide provides an in-depth review of the primary synthetic strategies for this compound, offering insights into the underlying reaction mechanisms, detailed experimental protocols, and a comparative analysis of the different approaches. The content is tailored for researchers, scientists, and professionals in drug development, aiming to provide a practical and comprehensive resource for the synthesis of this important compound.

Core Synthetic Strategies: A Strategic Overview

The synthesis of this compound can be broadly categorized into two main approaches: the de novo construction of the pyridine ring through cyclization reactions and the modification of a pre-existing, functionalized pyridine scaffold. The choice of strategy often depends on the availability of starting materials, desired scale of production, and the specific substitution patterns required in the final molecule.

Figure 1: High-level overview of the main synthetic strategies for this compound.

De Novo Synthesis via Cyclization: A Powerful and Convergent Approach

One of the most efficient and high-yielding methods for the synthesis of this compound involves the cyclization of a trifluoromethylated β-enone with 3-aminoacrylonitrile. This method is particularly attractive for its convergent nature and the use of readily available starting materials.[2]

Multi-step Synthesis Workflow

The overall process can be broken down into two key stages: the synthesis of the electrophilic precursor, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, followed by the cyclization reaction to form the desired pyridine ring.

Figure 2: Workflow for the de novo synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Ethoxy-1,1,1-trifluoro-3-en-2-one [2]

-

To a 1000 mL closed four-necked reaction flask, add vinyl ethyl ether (72.1 g), pyridine (87.0 g), and toluene (500 mL).

-

Stir the mixture uniformly and cool to 0-5 °C.

-

Slowly add trifluoroacetyl chloride (159.0 g) dropwise over 1 hour, maintaining the temperature at 0-5 °C.

-

Continue stirring for 3 hours after the addition is complete.

-

Quench the reaction by adding 300 mL of ice water to the reaction system.

-

Separate the organic phase and wash it twice with brine.

-

Evaporate the solvent (toluene) under reduced pressure to obtain 4-ethoxy-1,1,1-trifluoro-3-en-2-one as a light yellow liquid.

Step 2: Synthesis of this compound [2]

-

In a 1000 mL closed four-necked reaction flask, add the 4-ethoxy-1,1,1-trifluoro-3-en-2-one (168.1 g) obtained in the previous step, 3-aminoacrylonitrile (68.1 g), and methanol (300 mL).

-

Stir the mixture uniformly and heat to reflux for 3 hours.

-

After 3 hours, add a methanol solution of sodium methoxide (59.4 g) dropwise.

-

Continue to reflux the reaction for an additional 5 hours.

-

Recover the solvent (methanol) by distillation to obtain a white solid.

-

Wash and dry the white solid to yield this compound.

Reaction Conditions and Yields

| Step | Reactants | Solvent | Key Reagents | Temperature | Time | Yield | Reference |

| 1 | Vinyl Ethyl Ether, Trifluoroacetyl Chloride | Toluene | Pyridine | 0-5 °C | 4 h | 92.3% | [2] |

| 2 | 4-Ethoxy-1,1,1-trifluoro-3-en-2-one, 3-Aminoacrylonitrile | Methanol | Sodium Methoxide | Reflux | 8 h | 90.6% | [2] |

Table 1: Summary of reaction conditions and yields for the de novo synthesis.

Synthesis via Modification of a Pyridine Ring

An alternative strategy involves the synthesis of a halogenated nicotinonitrile precursor followed by a dehalogenation-hydrogenation step. This route often begins with the cyclization of ethyl trifluoroacetoacetate and cyanacetamide.[3]

Synthesis from 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile

This method involves the catalytic hydrogenation of 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile to selectively remove the chlorine atoms, affording the desired product. The choice of catalyst and reaction conditions is crucial to achieve high selectivity and yield.[4][5]

Detailed Experimental Protocol: Catalytic Hydrogenation [4]

-

In a 250 mL four-necked flask, place 2,6-dichloro-3-cyano-4-trifluoromethylpyridine (25 g).

-

Add ethanol (100 g), pyridine (21 g), and a homemade Ni-Fe/C bimetallic catalyst (0.75 g).

-

Stir the mixture magnetically at 30 °C under normal pressure hydrogen for 4 hours.

-

Monitor the reaction progress by sampling and testing.

-

Upon completion, filter the reaction mixture using a Buchner funnel to recover the catalyst.

-

Heat the filtrate to 95-100 °C to vaporize the ethanol and pyridine.

-

Extract the residue with toluene.

-

Remove the toluene by distillation to obtain this compound.

This catalytic hydrogenation method is reported to produce the final product with a purity of 98.5% and a yield of 98.5%.[4]

Potential Synthetic Route: The Sandmeyer-Type Reaction

Figure 3: Conceptual pathway for the synthesis of this compound via a Sandmeyer-type reaction.

Mechanistic Insight: The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[6] The reaction is initiated by a one-electron transfer from a copper(I) species to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas. This aryl radical then reacts with a copper(II)-CF3 species to yield the trifluoromethylated product and regenerate the copper(I) catalyst.[6]

Conclusion

The synthesis of this compound can be achieved through several effective strategies. The de novo construction via cyclization of 4-ethoxy-1,1,1-trifluoro-3-en-2-one and 3-aminoacrylonitrile stands out as a high-yielding and scalable method, particularly suitable for industrial production. The modification of a pre-existing pyridine ring through the catalytic hydrogenation of 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile offers another efficient route with excellent purity and yield. While the Sandmeyer-type reaction remains a more conceptual approach for this specific target, its versatility in trifluoromethylation warrants consideration for further research and development. The choice of the optimal synthetic route will ultimately be guided by factors such as the availability of starting materials, economic considerations, and the desired scale of production. This guide provides the foundational knowledge and practical protocols to enable researchers and drug development professionals to confidently approach the synthesis of this valuable chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 3. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Buy this compound | 13600-43-6 [smolecule.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sandmeyer Trifluoromethylation [organic-chemistry.org]

- 9. Sandmeyer Reaction | OpenOChem Learn [learn.openochem.org]

Physicochemical properties of 4-(Trifluoromethyl)nicotinonitrile.

An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethyl)nicotinonitrile

Foreword: A Strategic Perspective on a Key Building Block

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl group, in particular, is a powerful modulator of physicochemical and, consequently, biological properties. This guide provides an in-depth technical analysis of this compound (CAS No. 13600-43-6), a heterocyclic building block of significant interest. Our objective is to move beyond a simple recitation of data points. Instead, we will explore the causal relationships between this molecule's fundamental properties and its functional applications, offering the field-proven insights necessary for researchers, scientists, and drug development professionals to leverage its full potential. We will delve into not only what its properties are, but why they are what they are, and how they can be reliably measured and strategically exploited.

Section 1: Core Molecular Identity and Physicochemical Characteristics

This compound, also known as 3-cyano-4-(trifluoromethyl)pyridine, is a pyridine-based scaffold featuring two potent electron-withdrawing groups: a nitrile at the 3-position and a trifluoromethyl group at the 4-position.[1] This electronic arrangement is fundamental to its reactivity and its influence on the properties of larger molecules synthesized from it.

Chemical Structure and Identification

The foundational step in characterizing any chemical entity is confirming its structure and identity.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source(s) |

| CAS Number | 13600-43-6 | [1][2][3] |

| Molecular Formula | C₇H₃F₃N₂ | [1][2][3] |

| Molecular Weight | 172.11 g/mol | [1][2][3] |

| IUPAC Name | This compound | |

| Synonyms | 3-Cyano-4-(trifluoromethyl)pyridine | [1] |

| Physical Form | Yellow Liquid / Oil / White Powder | [4] |

| Boiling Point | 75-77 °C (at 15 mmHg)236.9 °C (at 760 mmHg) | [3][4] |

| Density | 1.37 ± 0.1 g/cm³ (Predicted) | [4] |

| pKa | -0.57 ± 0.18 (Predicted) | [4] |

| Solubility | Sparingly soluble in ChloroformSlightly soluble in Methanol | [4] |

Scientist's Insight on Physical Form: The discrepancy in reported physical form (from a yellow liquid/oil to a white powder) is not uncommon for compounds with low melting points.[4] The melting point of the related isomer, 6-(trifluoromethyl)nicotinonitrile, is 39 °C.[5] It is plausible that the 4-isomer has a melting point near ambient temperature. Minor impurities or residual solvent from synthesis can depress the melting point, leading to an oily or liquid appearance, while highly pure material may exist as a low-melting solid. This underscores the importance of rigorous purification and drying protocols, such as column chromatography followed by high vacuum, to obtain consistent material.

Section 2: Spectroscopic & Analytical Characterization

Caption: A typical experimental workflow for structural verification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR should be employed.

Expected ¹H NMR Spectral Data (in CD₃OD, relative to TMS): Based on published data, the following proton signals are expected.[2]

-

δ ≈ 9.1 ppm (s, 1H): Attributable to the proton at the 2-position (H-2). Its singlet nature and significant downfield shift are due to the strong deshielding effect of the adjacent ring nitrogen and the electron-withdrawing nitrile group.

-

δ ≈ 9.0 ppm (d, J ≈ 5 Hz, 1H): Corresponds to the proton at the 6-position (H-6). It appears as a doublet due to coupling with the proton at the 5-position. The downfield shift is caused by the adjacent ring nitrogen.

-

δ ≈ 7.7 ppm (d, J ≈ 5 Hz, 1H): Represents the proton at the 5-position (H-5). It is the most upfield of the aromatic protons and appears as a doublet from coupling to H-6.

Step-by-Step Protocol for ¹H NMR Analysis:

-

Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD) in a clean, dry NMR tube. The choice of solvent is critical; CD₃OD was used to generate the reference data.[2]

-

Acquisition: Acquire the spectrum on a spectrometer (≥300 MHz). Use standard acquisition parameters. Ensure the spectral width encompasses the expected chemical shift range (approx. 0-10 ppm).

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID).

-

Calibration: Calibrate the chemical shift axis using the residual solvent peak (e.g., CD₃OD at 3.31 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

Interpretation: Integrate the signals to confirm the 1:1:1 proton ratio. Analyze the chemical shifts, multiplicities (singlet, doublet), and coupling constants (J-values) to confirm the substitution pattern of the pyridine ring.

Infrared (IR) Spectroscopy

FT-IR provides irrefutable evidence for the presence of key functional groups.

Expected Characteristic IR Absorption Peaks:

-

~2230 cm⁻¹ (strong): A sharp, strong absorption characteristic of the C≡N (nitrile) stretch. Its position indicates it is conjugated with an aromatic system.

-

~1100-1400 cm⁻¹ (strong, multiple bands): A complex and strong absorption region associated with the C-F stretching vibrations of the CF₃ group.

-

~1550-1600 cm⁻¹ (medium): C=C and C=N stretching vibrations within the pyridine ring.

-

~3000-3100 cm⁻¹ (weak): Aromatic C-H stretching vibrations.

Mass Spectrometry (MS)

MS provides the molecular weight and crucial fragmentation data that acts as a structural fingerprint.

Step-by-Step Protocol for ESI-MS Analysis:

-

Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).

-

Acquisition (Positive Ion Mode): Acquire the spectrum in positive ion mode. The pyridine nitrogen is a site of protonation.

-

Interpretation:

-

Molecular Ion: Expect a prominent peak at m/z = 173.02, corresponding to the protonated molecule [M+H]⁺ (Calculated for [C₇H₄F₃N₂]⁺: 173.0348). High-resolution MS (HRMS) should be used to confirm the elemental composition to within 5 ppm.

-

Fragmentation: While ESI is a soft ionization technique, some fragmentation can be induced. Tandem MS (MS/MS) would reveal characteristic losses. A plausible fragmentation pathway involves the loss of HCN (27 Da) from the molecular ion.[6]

-

Section 3: The Impact of Physicochemical Properties on Drug Development

The utility of this compound as a synthetic intermediate is directly linked to how its core properties translate into desirable attributes for a final drug candidate.[7] The trifluoromethyl group is not merely a passive substituent; it is a strategic tool for optimizing a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[8]

Caption: Relationship between key physicochemical properties and drug development outcomes.

-

Lipophilicity and the CF₃ Group: The trifluoromethyl group is highly lipophilic and acts as a "super-hydrophobic" isostere for a methyl or ethyl group. This property is paramount for drug design.[3] Increased lipophilicity generally enhances a molecule's ability to cross biological membranes, a critical step for oral absorption and distribution to target tissues.[7] This makes the this compound moiety a valuable scaffold for building CNS-active agents or other drugs that must penetrate cellular barriers.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The CF₃ group is resistant to oxidative metabolism by cytochrome P450 enzymes, which are a primary route of drug clearance in the liver.[8] Incorporating this group can block a potential site of metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug candidate. This is a key strategy for improving a drug's pharmacokinetic profile.

-

Modulation of Basicity (pKa): The pyridine nitrogen is basic, but the powerful electron-withdrawing effects of both the adjacent nitrile and the trifluoromethyl group dramatically reduce this basicity. The predicted pKa of approximately -0.57 indicates that this molecule is a very weak base and will not be significantly protonated at physiological pH.[4] For a final drug molecule, this is a critical feature. It ensures that the molecule's charge state—and thus its permeability and solubility—remains consistent throughout the variable pH environments of the gastrointestinal tract, improving the predictability of its absorption.[7]

Section 4: Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The compound is classified as harmful.

4.1. Hazard Identification

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[4][9]

-

Signal Word: Warning.[4]

4.2. Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or aerosols.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear impervious gloves (e.g., nitrile rubber). Inspect gloves prior to use.

-

Skin and Body Protection: Wear a standard laboratory coat.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

4.3. Storage

-

Conditions: Store in a tightly closed container in a cool, dry place.[3] Keeping the container sealed prevents moisture absorption and potential degradation. Storage away from light is also recommended.

References

- 1. scbt.com [scbt.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound | 13600-43-6 [chemicalbook.com]

- 5. 6-(trifluoromethyl)nicotinonitrile [stenutz.eu]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. This compound, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Methodological & Application

Application Note & Protocol: Selective Synthesis of 4-(Trifluoromethyl)nicotinonitrile via Catalytic Hydrodechlorination

Abstract

This document provides a comprehensive guide for the synthesis of 4-(trifluoromethyl)nicotinonitrile, a key building block in the development of agrochemicals and pharmaceuticals.[1] The featured protocol details a robust and selective method for the catalytic hydrodechlorination of 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile. This application note is intended for researchers, chemists, and professionals in drug development and process chemistry, offering in-depth technical insights, a step-by-step protocol, and a discussion of the underlying chemical principles to ensure reliable and reproducible results.

Introduction: The Significance of Trifluoromethylpyridines

The introduction of a trifluoromethyl group into a pyridine ring is a critical strategy in modern medicinal and agricultural chemistry.[1] This moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound (CAS 13600-43-6) serves as a vital intermediate for synthesizing more complex molecules, including commercial agrochemicals.[1][2] The primary challenge in its synthesis lies in the selective removal of chlorine atoms from a highly functionalized pyridine ring without affecting the nitrile or trifluoromethyl groups. The method described herein, catalytic hydrodechlorination, offers an efficient and selective solution.

Mechanistic Expertise: The Rationale Behind Catalytic Hydrodechlorination

Catalytic hydrodechlorination is a powerful and widely used method for the reductive cleavage of carbon-chlorine bonds.[3] The process, often referred to as hydrogenolysis, typically employs a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), and a hydrogen source.

The generally accepted mechanism involves the following key steps:

-

Adsorption: Both the chlorinated substrate and the hydrogen source adsorb onto the surface of the palladium catalyst.

-

Oxidative Addition: The C-Cl bond of the substrate undergoes oxidative addition to a palladium atom on the catalyst surface, forming an organopalladium intermediate.

-

Hydrogenolysis: The adsorbed hydrogen (either from H₂ gas or a transfer agent) reacts with the organopalladium intermediate, cleaving the palladium-carbon bond and forming the new C-H bond.

-

Reductive Elimination: The resulting palladium hydride species is then reduced, regenerating the active catalytic site and releasing HCl as a byproduct.

The presence of a base, such as triethylamine or pyridine, is crucial to neutralize the in situ generated HCl. This prevents the protonation and potential deactivation of the pyridine nitrogen in the substrate and product, and also helps to maintain the catalyst's activity, which can be diminished in acidic conditions.[4]

Experimental Workflow: A Visual Guide

The following diagram illustrates the key stages of the synthesis process, from reaction setup to the isolation of the final product.

Caption: Workflow for the synthesis of this compound.

Comparative Analysis of Reaction Conditions

The choice of catalyst, hydrogen source, and reaction conditions can significantly impact the yield and purity of the final product. The following table summarizes conditions reported in the literature for the hydrodechlorination of 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile.

| Parameter | Method A | Method B |

| Catalyst | 5% Palladium on Carbon (Pd/C) | Ni-Fe/C Bimetallic Catalyst |

| Hydrogen Source | Hydrogen Gas (H₂) | Hydrogen Gas (H₂) |

| Pressure | ~1.8 MPa | Normal Pressure |

| Solvent | Anhydrous Ethanol | Ethanol |

| Base | Triethylamine | Pyridine |

| Temperature | 80 °C | 30 °C |

| Reported Yield | 52.5% | 98.5% |

| Reference | [5] | [6] |

Expert Insight: While Method B reports a significantly higher yield under milder conditions, the "homemade" nature of the Ni-Fe/C catalyst may present reproducibility challenges for labs without access to its specific preparation method. Method A utilizes a commercially available and widely understood catalyst system (Pd/C), making it a more accessible and reliable starting point for many researchers. The protocol provided below is based on the principles of Method A, with enhancements for safety and reproducibility.

Detailed Step-by-Step Protocol

This protocol describes the synthesis of this compound from 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile using a palladium-on-carbon catalyst.

Safety Precautions:

-

This reaction involves flammable solvents and hydrogen gas under pressure. Conduct the experiment in a well-ventilated fume hood and behind a blast shield.

-

Palladium on carbon is pyrophoric when dry and exposed to air, especially after use. Handle with care and never allow the catalyst to dry completely in the air.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Materials and Equipment:

-

2,6-dichloro-4-(trifluoromethyl)nicotinonitrile

-

5% Palladium on Carbon (Pd/C)

-

Anhydrous Ethanol

-

Triethylamine

-

High-pressure reactor (e.g., Parr hydrogenator) equipped with a stirrer, pressure gauge, and temperature control

-

Filtration apparatus (e.g., Büchner funnel with Celite® or a syringe filter)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reactor Preparation:

-

To a high-pressure reaction vessel, add 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile (e.g., 3.2 g, 0.0133 mol).[5]

-

Add anhydrous ethanol (35 mL) and triethylamine (4 mL).[5] The base is essential to neutralize the HCl formed during the reaction.

-

Carefully add 5% Pd/C (0.3 g) to the mixture.[5]

-

Add a magnetic stir bar, and securely seal the reactor.

-

-

Hydrogenation Reaction:

-

Purge the reactor several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

-

Pressurize the reactor with hydrogen gas to approximately 1.8 MPa.[5]

-

Begin vigorous stirring and heat the reaction mixture to 80 °C.[5]

-

Monitor the reaction progress by observing the pressure drop. The reaction is typically complete when hydrogen uptake ceases. Thin-layer chromatography (TLC) can be used to confirm the disappearance of the starting material.

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the reactor to room temperature.

-

Carefully vent the excess hydrogen gas in a safe manner.

-

Purge the reactor with an inert gas.

-

Catalyst Filtration (Critical Step): The catalyst must be filtered while wet to prevent ignition. Quench the reaction mixture by carefully adding it to a flask containing a pad of Celite® that has been wetted with ethanol. Filter the mixture through the Celite® pad, washing the pad with additional ethanol to ensure all product is collected. The filtered catalyst should be immediately submerged in water for safe disposal.

-

Transfer the filtrate to a round-bottom flask.

-

Remove the solvent and triethylamine under reduced pressure using a rotary evaporator.

-

-

Purification and Characterization:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as petroleum ether and ethyl acetate, or by silica gel column chromatography.[5][6]

-

The final product, this compound, should be a white solid.

-

Characterize the product using standard analytical techniques (e.g., NMR, melting point) to confirm its identity and purity.

-

Trustworthiness: Self-Validating Systems

To ensure the integrity of this protocol, the following checks and validation steps are recommended:

-

Reaction Monitoring: Regularly monitor the pressure drop in the reactor. A stable pressure indicates the completion of the reaction. For more precise monitoring, samples can be carefully withdrawn (after depressurizing and purging) and analyzed by TLC or GC-MS.

-

Purity Assessment: The purity of the final product should be assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Structural Verification: The structure of the synthesized this compound should be confirmed by ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy. The expected ¹H NMR spectrum for the product would show signals corresponding to the three aromatic protons on the pyridine ring.[6]